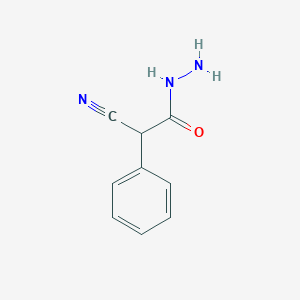

2-Cyano-2-phenylacetohydrazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Cyano-2-phenylacetohydrazide is a useful research compound. Its molecular formula is C9H9N3O and its molecular weight is 175.19 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthesis and Characterization

The synthesis of 2-cyano-2-phenylacetohydrazide typically involves the reaction of cyanoacetylhydrazine with appropriate aldehydes or ketones. For instance, the reaction with acetophenone in a solvent like 1,4-dioxane has been documented, leading to the formation of various derivatives with potential biological activities . Characterization techniques such as NMR spectroscopy and mass spectrometry are commonly employed to confirm the structure of synthesized compounds .

Antitumor Activity

One of the most significant applications of this compound is its anti-tumor properties. Studies have shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, including breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and CNS cancer (SF-268). The half-maximal inhibitory concentration (GI50) values indicate that these compounds can effectively inhibit cell growth, showcasing their potential as chemotherapeutic agents .

Antimicrobial Properties

Research has also highlighted the antimicrobial activity of this compound and its derivatives against a range of bacterial and fungal strains. The compounds were evaluated for their efficacy compared to standard antibiotics, revealing promising results that suggest potential use in treating infections .

Polymer Chemistry

In materials science, this compound has been explored as a precursor for synthesizing novel polymers and composite materials. Its unique chemical structure allows for modifications that enhance material properties such as thermal stability and mechanical strength. Research indicates that incorporating this compound into polymer matrices can improve performance in various applications, including coatings and adhesives .

Case Study: Antitumor Evaluation

A comprehensive study conducted by researchers at the National Cancer Institute in Egypt evaluated several derivatives of this compound for their anti-tumor activity. The study utilized multiple human tumor cell lines to assess cytotoxicity, providing detailed results on the efficacy of each compound based on their chemical structure and modifications .

Case Study: Antimicrobial Screening

Another significant investigation focused on the antimicrobial properties of this compound derivatives against various pathogens. This study employed standard microbiological techniques to determine minimum inhibitory concentrations (MICs) and compared them with existing treatments, demonstrating the potential for developing new antimicrobial agents based on this compound .

Data Tables

Análisis De Reacciones Químicas

Condensation Reactions with Carbonyl Compounds

2-Cyano-2-phenylacetohydrazide reacts with aldehydes and ketones to form hydrazone derivatives. Key examples include:

-

Benzaldehyde : Under reflux in 1,4-dioxane with piperidine, it forms N'-benzylidene-2-cyano-2-phenylacetohydrazide via imine linkage. Spectral data (1H NMR: δ 6.88 ppm for CH=N; 13C NMR: δ 165.0 ppm for C=N) confirm the structure .

-

Acetophenone : Reaction in 1,4-dioxane yields 2-cyano-2-(2-cyclopentylidene)phenylacetohydrazide , with distinct 1H NMR signals at δ 1.17–2.34 ppm (cyclopentyl CH2 groups) and δ 8.54 ppm (NH) .

Heterocycle Formation with Elemental Sulfur

Treatment with elemental sulfur in ethanol and triethylamine facilitates cyclization into thiophene derivatives:

-

2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbohydrazide is synthesized, confirmed by 13C NMR signals at δ 118.3, 133.6, 139.4, and 145.2 ppm (thiophene carbons) .

Diazotization and Coupling Reactions

The compound undergoes diazotization in concentrated H2SO4/NaNO2 to form diazonium salts, which couple with active methylene compounds:

Reactions with Acylating Agents

-

Phenylisothiocyanate : Forms 2-(2-cyano-2-phenylacetyl)-N-phenylhydrazinecarbothioamide , which cyclizes with α-chloroacetone or phenacyl bromide to yield thiazole derivatives (e.g., 6a and 6b ) .

-

Hydrazine hydrate : Produces pyrimidine derivatives via cyclocondensation, as evidenced by LC-MS peaks (e.g., m/z 366.4 for a dihydropyrimidine-carbonitrile) .

Cyclization with Hydroxylamine

Reaction with hydroxylamine selectively targets cyano groups, forming bis-amidoxime intermediates (13C NMR: δ 165.3 ppm for C=N–OH). Subsequent acylation with trifluoroacetic anhydride yields 2,6-bis(1,2,4-oxadiazol-3-yl)-4-pyrone derivatives .

Antitumor Activity Correlation

Derivatives exhibit significant cytotoxicity against human cancer cell lines (e.g., MCF-7 breast cancer, GI50 = 2.1–8.7 μM). Activity is enhanced in thiophene- and oxadiazole-containing analogues due to improved DNA intercalation .

Key Reaction Conditions

-

Solvents : 1,4-Dioxane, ethanol, THF.

-

Catalysts : Piperidine, triethylamine, NH4Cl.

-

Temperatures : Reflux (70–120°C).

Propiedades

Fórmula molecular |

C9H9N3O |

|---|---|

Peso molecular |

175.19 g/mol |

Nombre IUPAC |

2-cyano-2-phenylacetohydrazide |

InChI |

InChI=1S/C9H9N3O/c10-6-8(9(13)12-11)7-4-2-1-3-5-7/h1-5,8H,11H2,(H,12,13) |

Clave InChI |

LHDVGWKCKMRSSO-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C(C=C1)C(C#N)C(=O)NN |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.